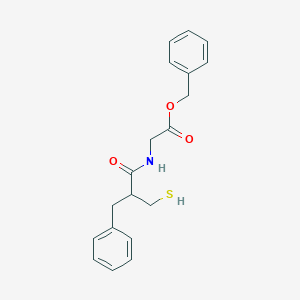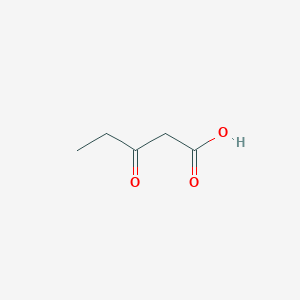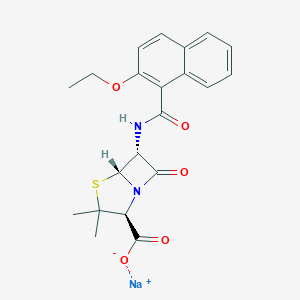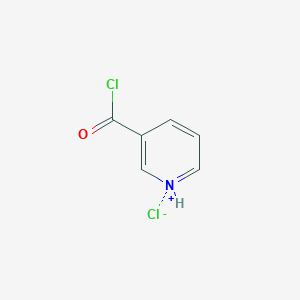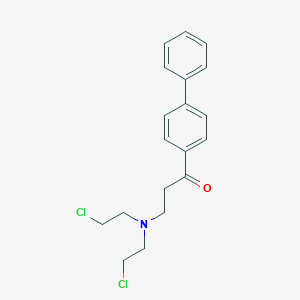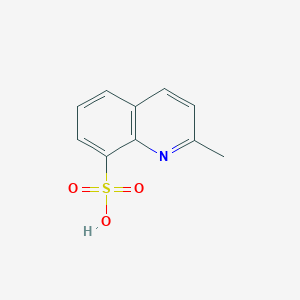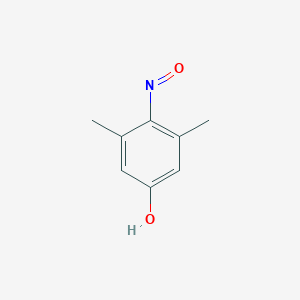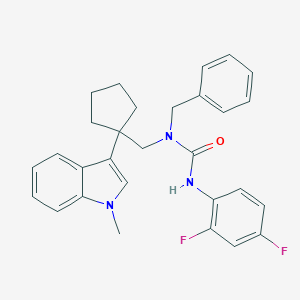
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as a selective androgen receptor modulator (SARM), which means it selectively targets and activates androgen receptors in the body.
作用機序
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- selectively targets and activates androgen receptors in the body. Androgen receptors are proteins that are responsible for the development and maintenance of male characteristics such as muscle mass, bone density, and sex drive. By activating these receptors, Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- can promote muscle growth, increase bone density, and improve sexual function.
生化学的および生理学的効果
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has several biochemical and physiological effects on the body. Some of these effects include:
1. Increased Muscle Mass: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to increase muscle mass and strength in animal studies.
2. Improved Bone Density: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to improve bone density and strength in animal studies.
3. Improved Sexual Function: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- can improve sexual function by increasing libido and improving erectile function.
実験室実験の利点と制限
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Selective: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- selectively targets and activates androgen receptors, which makes it useful for studying the effects of androgens on the body.
2. Potent: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a potent androgen receptor modulator, which means it can produce significant effects at low doses.
Limitations:
1. Cost: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a relatively expensive compound, which can limit its use in lab experiments.
2. Limited Availability: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is not widely available, which can limit its use in lab experiments.
将来の方向性
There are several future directions for the research on Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-. Some of these include:
1. Clinical Trials: There is a need for clinical trials to evaluate the safety and efficacy of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- in humans.
2. Development of New Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-s: The development of new Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-s that are more potent and selective than Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- could lead to the development of new treatments for muscle wasting and bone disorders.
3. Combination Therapy: The use of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- in combination with other drugs could improve its efficacy and reduce its side effects.
In conclusion, Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a promising compound that has several potential applications in the field of scientific research. Its selective targeting of androgen receptors makes it useful for studying the effects of androgens on the body, and its potent effects could lead to the development of new treatments for muscle wasting and bone disorders. However, further research is needed to evaluate its safety and efficacy in humans.
合成法
The synthesis of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- involves several steps. The first step involves the reaction of 2,4-difluoroaniline with cyclopentanone in the presence of a reducing agent to form 2,4-difluorophenylcyclopentanone. In the second step, the reaction of 2,4-difluorophenylcyclopentanone with 1-(1-methyl-1H-indol-3-yl)cyclopentylmethylamine in the presence of a reducing agent leads to the formation of N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-2,4-difluorophenylcyclopentanecarbohydrazide. Finally, the reaction of N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-2,4-difluorophenylcyclopentanecarbohydrazide with phenylmethylisocyanate in the presence of a catalyst leads to the formation of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-.
科学的研究の応用
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been extensively studied for its potential applications in the field of scientific research. Some of the research areas include:
1. Muscle Building: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to increase muscle mass and strength in animal studies.
2. Bone Health: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to improve bone density and strength in animal studies.
3. Cancer Treatment: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to inhibit the growth of prostate cancer cells in vitro.
特性
CAS番号 |
145131-57-3 |
|---|---|
製品名 |
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- |
分子式 |
C29H29F2N3O |
分子量 |
473.6 g/mol |
IUPAC名 |
1-benzyl-3-(2,4-difluorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C29H29F2N3O/c1-33-19-24(23-11-5-6-12-27(23)33)29(15-7-8-16-29)20-34(18-21-9-3-2-4-10-21)28(35)32-26-14-13-22(30)17-25(26)31/h2-6,9-14,17,19H,7-8,15-16,18,20H2,1H3,(H,32,35) |
InChIキー |
TVJUGGFUQQODSN-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
その他のCAS番号 |
145131-57-3 |
同義語 |
1-benzyl-3-(2,4-difluorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl] methyl]urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)
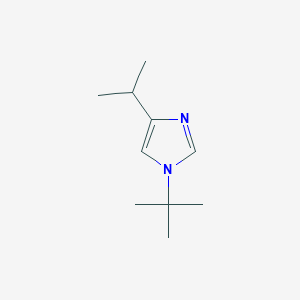
![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)
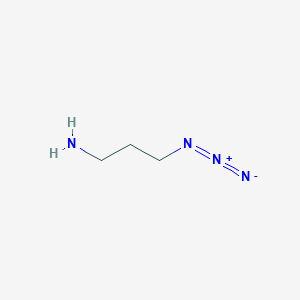
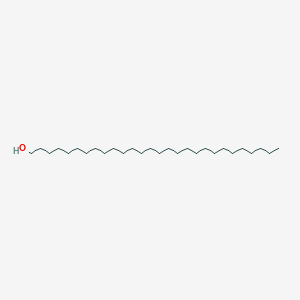
![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
